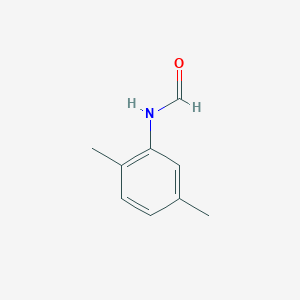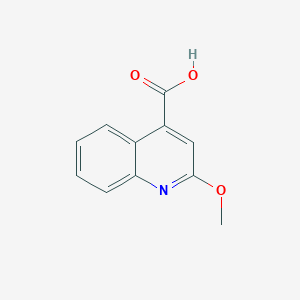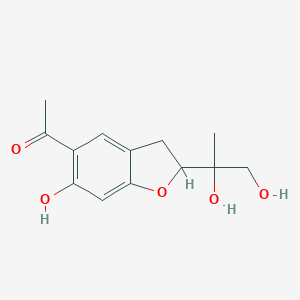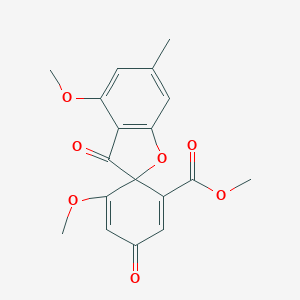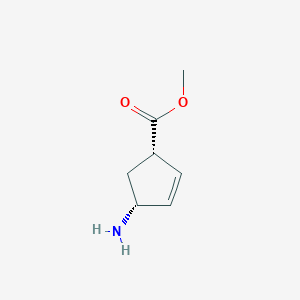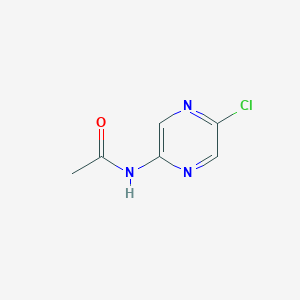
N-(5-chloropyrazin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloropyrazin-2-yl)acetamide, commonly referred to as CPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPAA is a heterocyclic organic compound that contains a pyrazine ring, chloro substituent, and an acetamide functional group.
Mecanismo De Acción
The mechanism of action of CPAA is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. CPAA has been shown to inhibit the activity of various enzymes such as tyrosine kinases and phosphodiesterases, which play important roles in cellular signaling pathways. CPAA has also been shown to inhibit the activity of various proteins such as histone deacetylases, which play important roles in gene expression regulation.
Biochemical and Physiological Effects:
CPAA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. CPAA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CPAA has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. CPAA has also been shown to have anti-microbial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPAA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. CPAA is also relatively easy to synthesize, making it readily available for research purposes. However, CPAA has some limitations, including its potential toxicity and limited solubility in some solvents.
Direcciones Futuras
There are several future directions for research on CPAA, including the development of new CPAA derivatives with enhanced biological activity and the investigation of CPAA's potential as a tool for the study of protein-ligand interactions. CPAA's potential as a building block for the synthesis of new drugs and materials also warrants further investigation. Additionally, the investigation of CPAA's potential as a therapeutic agent for various diseases, including cancer and inflammation, is an exciting area of future research.
Métodos De Síntesis
CPAA can be synthesized using various methods, including the reaction of 5-chloropyrazine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of CPAA, which can be purified using recrystallization techniques. CPAA can also be synthesized using other methods such as the reaction of 5-chloropyrazine-2-carboxylic acid with acetyl chloride.
Aplicaciones Científicas De Investigación
CPAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, CPAA has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. CPAA has also been studied for its potential as a building block for the synthesis of new drugs and materials. In biochemistry, CPAA has been investigated for its potential as a tool for the study of protein-ligand interactions.
Propiedades
| 136309-12-1 | |
Fórmula molecular |
C6H6ClN3O |
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
N-(5-chloropyrazin-2-yl)acetamide |
InChI |
InChI=1S/C6H6ClN3O/c1-4(11)10-6-3-8-5(7)2-9-6/h2-3H,1H3,(H,9,10,11) |
Clave InChI |
XFGHFVDGSPMWCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CN=C(C=N1)Cl |
SMILES canónico |
CC(=O)NC1=CN=C(C=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


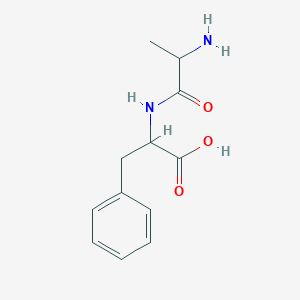
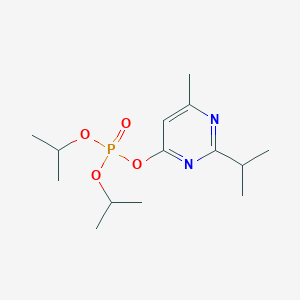
![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)



